Home > Products > Screening Compounds P70404 > Dextrorphan tartrate
Dextrorphan tartrate - 143-98-6

Dextrorphan tartrate

Catalog Number: EVT-267395
CAS Number: 143-98-6
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dextrorphan tartrate is a synthetic compound derived from the opioid analgesic levorphanol. [] While its enantiomer, levorphanol, possesses potent opioid activity, dextrorphan tartrate exhibits significantly reduced opioid effects. [] This characteristic renders it a valuable tool in scientific research for investigating the mechanisms of opioid action and exploring potential therapeutic applications beyond its analgesic properties. []

Future Directions

8.1 Clarifying Antimicrobial Mechanisms: While promising, the antimicrobial activity of dextrorphan tartrate against Borrelia burgdorferi demands further investigation. [] Future research should focus on elucidating the precise mechanisms underlying its antimicrobial effects, determining its efficacy in vivo, and exploring its potential as a novel therapeutic agent for Lyme disease, particularly in cases involving persistent bacterial forms.

8.2 Investigating Non-Opioid Analgesic Properties: Although primarily recognized for its weak opioid activity, dextrorphan tartrate’s potential for non-opioid analgesic mechanisms, particularly those involving the alteration of tactile stimuli processing, deserves further exploration. [] Unraveling these mechanisms could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.

Source and Classification

Dextrorphan tartrate is synthesized from dextromethorphan, which itself is obtained from the opiate alkaloid morphine. The tartrate salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical formulations. It falls under the category of psychoactive substances and is often studied for its analgesic effects and potential therapeutic uses in treating neurological disorders .

Synthesis Analysis

The synthesis of dextrorphan tartrate can be approached through several methods, primarily focusing on the conversion of dextromethorphan into its tartrate salt. One common method involves the following steps:

  1. N-Methylation: Dextromethorphan can be synthesized from an intermediate called ent-3-methoxymorphinan through N-methylation.
  2. Formation of Tartrate Salt: The tartrate salt is formed by reacting dextrorphan with tartaric acid in a suitable solvent, typically under controlled temperature and pH conditions to ensure complete conversion and stability.

Technical parameters such as temperature (generally around 25-30 °C), stirring time (often several hours), and the molar ratios of reactants are critical for optimizing yield and purity .

Molecular Structure Analysis

Key Structural Features

  • Molecular Formula: C17H23NOC4H6O6C_{17}H_{23}NO\cdot C_{4}H_{6}O_{6}
  • Structural Representation: The compound can be represented using SMILES notation: CN1CC[C@@]23CCCC[C@@H]2[C@@H]1Cc4ccc(O)cc34.O[C@H]([C@@H](O)C(=O)O)C(=O)O .
  • Stereochemistry: Dextrorphan exhibits chiral centers that are crucial for its pharmacological activity.
Chemical Reactions Analysis

Dextrorphan tartrate participates in various chemical reactions, particularly those involving:

  • Hydroxyl Group Reactions: The hydroxyl group can undergo esterification or etherification, which may enhance its bioavailability.
  • Salt Formation: The interaction with tartaric acid leads to the formation of a stable salt, improving solubility in aqueous solutions.

These reactions are essential for developing formulations that maximize therapeutic efficacy while minimizing side effects .

Mechanism of Action

Dextrorphan acts primarily as an NMDA receptor antagonist, which plays a significant role in modulating glutamatergic neurotransmission. This mechanism involves:

  1. Inhibition of NMDA Receptors: By blocking these receptors, dextrorphan reduces excitatory neurotransmission, which may contribute to its analgesic effects.
  2. Interaction with Opioid Receptors: While not primarily an opioid agonist, dextrorphan may also interact with mu-opioid receptors, contributing to its pain-relieving properties.

Research indicates that these mechanisms may offer therapeutic benefits in managing chronic pain and other neurological conditions .

Physical and Chemical Properties Analysis

Dextrorphan tartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the tartrate moiety.
  • Stability: Stable under normal storage conditions but should be kept away from light and moisture to prevent degradation.

Relevant Data

  • Melting Point: Approximately 150 °C (decomposes).
  • Storage Conditions: Recommended storage at -20 °C for long-term stability .
Applications

Dextrorphan tartrate has several applications in scientific research and medicine:

  • Pharmaceutical Development: Used in formulations aimed at treating coughs and respiratory conditions due to its antitussive properties.
  • Neuroscience Research: Investigated for potential neuroprotective effects in conditions like Alzheimer's disease due to its NMDA antagonism.
  • Analytical Chemistry: Employed as a reference standard in various analytical techniques including high-performance liquid chromatography for quantifying related compounds in biological samples .
Chemical Identity and Synthesis of Dextrorphan Tartrate

Structural Characterization and Isomeric Specificity

Dextrorphan tartrate [(+)-3-Hydroxy-N-methylmorphinan tartrate] is a chiral molecule with the systematic name (9α,13α,14α)-17-methylmorphinan-3-ol 2R,3R-dihydroxybutanedioate. Its molecular formula is C₁₇H₂₃NO·C₄H₆O₆ (typically represented as C₂₁H₂₉NO₇), yielding a molecular weight of 407.46 g/mol. The compound exhibits strict stereochemical requirements for biological activity: The morphinan core features trans-fused ring systems with R configurations at C-9, C-13, and C-14. The 3-hydroxy group adopts an equatorial orientation, enabling optimal receptor interactions [1] [5].

Dextrorphan tartrate’s levorotatory nature distinguishes it from inactive isomers. Specific rotation ([α]D) ranges between -33° and -38° (c = 1 in water), confirming enantiomeric purity. Tartrate counterions themselves are stereoisomeric, with the 2R,3R enantiomer preferentially forming stable diastereomeric salts with dextrorphan. This specificity prevents racemization during synthesis and storage [1] [3]. X-ray diffraction analyses reveal ionic bonding between dextrorphan’s tertiary amine and tartrate’s carboxyl groups, supplemented by hydrogen bonding involving hydroxyl groups. This network stabilizes the crystal lattice and contributes to its relatively high melting point (>200°C) [3].

Table 1: Isomeric Specificity of Dextrorphan Tartrate

PropertySpecificationSignificance
Absolute Configuration9R,13R,14RNMDA receptor affinity requires this stereochemistry
Tartrate Form2R,3R-(-)-tartratePreferential diastereomer crystallization
Specific Rotation ([α]D)-33° to -38° (c = 1, water)Enantiopurity verification
Chiral Centers4 (3 in dextrorphan, 2 in tartrate)Limits racemization potential

Synthetic Pathways and Optimization Strategies

Dextrorphan tartrate is primarily synthesized via O-demethylation of dextromethorphan, leveraging its commercial availability. The reaction employs hydrobromic acid (HBr, 48%) at reflux (100–120°C) for 6–12 hours, achieving >85% yield. This harsh condition necessitates strict oxygen exclusion to prevent morphinan core oxidation. Alternative demethylation agents include boron tribromide (BBr₃) in dichloromethane (0°C to room temperature, 2 hours), offering milder conditions but requiring anhydrous handling [2] [6].

Racemization control is critical during synthesis. High temperatures (>130°C) or prolonged alkaline exposure epimerize C-14, forming inactive isodextrorphan. Optimization strategies include:

  • Low-temperature processing (<50°C) during salt formation
  • pH-controlled crystallization (pH 5.0–6.0) to prevent base-catalyzed degradation
  • Non-aqueous solvents (e.g., ethanol/isopropanol mixtures) for final salt precipitation [2].

Recent advances focus on deuterated analogs to slow metabolism. A patent route (WO2018009488A1) describes deuteration via:

  • Demethylation of dextromethorphan-d₃ to dextrorphan-d₃ using BBr₃
  • Remethylation with CD₃I/K₂CO₃ in N,N-dimethylformamide
  • Tartrate salt formation in ethanolThis route achieves >99% isotopic purity and avoids racemization through phase-transfer catalysis [2].

Table 2: Key Synthetic Routes to Dextrorphan Tartrate

MethodConditionsYieldAdvantages/Limitations
HBr Demethylation48% HBr, reflux, N₂ atmosphere, 6–12 h85–92%High yield; risk of ether cleavage
BBr₃ Demethylation1M BBr₃ in CH₂Cl₂, 0°C→RT, 2 h78–85%Milder; avoids rearrangement; costly
Deuteration RouteDextromethorphan-d₃ + BBr₃ → CD₃I/K₂CO₃70–75%Isotopic purity; specialized applications

Salt Formation: Tartrate vs. Other Counterions

Tartrate was selected as the pharmaceutically preferred counterion for dextrorphan due to its ability to balance solubility, stability, and crystallinity. The decision follows the pKa rule: Dextrorphan (pKa ~9.2) requires an acid with pKa <7.2 for stable salt formation. Tartaric acid (pKa₁=3.0, pKa₂=4.4) provides sufficient ΔpKa (>4 units), ensuring >99% ionization [3].

Comparative studies of salts reveal tartrate’s advantages:

  • Solubility: Tartrate salt exhibits 45 mg/mL solubility in water at 25°C—ideal for injectable formulations. Hydrochloride salts, while more soluble (120 mg/mL), increase hygroscopicity.
  • Hygroscopicity: Tartrate absorbs <0.1% moisture (25°C/60% RH), whereas hydrochloride absorbs >5%, risking hydrate formation and hydrolysis.
  • Crystallinity: Tartrate forms monoclinic crystals with a 4:3 stoichiometry (dextrorphan:tartrate), enabling high-purity isolation (>99.5% by HPLC) [1] [3].

Tartrate’s dual carboxylate groups enable bidentate ionic interactions, enhancing melting point (208–212°C) versus hydrobromide (187–191°C). This thermal stability prevents sintering during processing. Benzoate or stearate salts increase lipophilicity (log P >2) but reduce aqueous solubility to <1 mg/mL, limiting bioavailability [3]. Regulatory acceptance of tartrate as GRAS (Generally Recognized As Safe) further solidified its selection over novel counterions like besylate or camsylate [3].

Table 3: Properties of Dextrorphan Salts

CounterionSolubility (mg/mL)Hygroscopicity (% wt gain)Melting Point (°C)Log P
Tartrate45<0.1208–2120.9
Hydrochloride1205.2187–191-0.2
Hydrobromide984.8184–188-0.1
Benzoate0.70.3165–1682.4

Stability and Degradation Profiles

Dextrorphan tartrate degrades via three primary pathways under ICH-specified conditions:

  • Oxidative N-Demethylation: At C-17, forming nor-dextrorphan under light/oxygen exposure. Prevented by nitrogen purging and amber glass packaging.
  • Ester Hydrolysis: Tartrate’s ester bonds cleave at pH >6.5, yielding glyoxylic acid and dextrorphan free base.
  • Dehydration: At elevated temperatures (>80°C), forming apomorphine-like dimers via phenolic oxidation [1] [6].

Stabilization strategies include:

  • pH optimization: Maximum stability at pH 4.0–5.0 (t₁/₂ >24 months at 25°C). Degradation accelerates at pH <3 (acid-catalyzed dehydration) or pH >6 (hydrolysis) [6].
  • Anionic stabilization: Tartrate’s hydroxyl groups form hydrogen bonds with dextrorphan’s phenolic -OH, reducing oxidation susceptibility.
  • Lyophilization: For analytical standards, lyophilized tartrate shows <0.1% degradation after 36 months at -20°C versus 1.2% for crystalline forms [1].

Degradation kinetics follow first-order behavior at pharmaceutically relevant temperatures. Arrhenius modeling predicts:

  • 5% degradation at 25°C: 4.1 years
  • 5% degradation at 40°C: 8.3 monthsNotably, tartrate counterions reduce degradation rates by 3-fold versus hydrochloride salts in accelerated testing (40°C/75% RH), attributed to lower hygroscopicity [3] [6].

Table 4: Degradation Kinetics of Dextrorphan Tartrate

Stress ConditionTimeMajor Degradant% FormationMitigation Strategy
Acidic (0.1M HCl, 70°C)48 hDehydrated dimer12.3%pH control (4–5)
Alkaline (0.1M NaOH, 70°C)24 hNor-dextrorphan + glyoxylate28.7%Nitrogen atmosphere
Oxidative (3% H₂O₂)24 hN-oxide15.1%Antioxidants (BHT)
Photolytic (1.2 mln lux·h)10 dQuinone adducts8.9%Amber glass/OPAQUE packaging

Properties

CAS Number

143-98-6

Product Name

Dextrorphan tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1

InChI Key

RWTWIZDKEIWLKQ-XCPWPWHNSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(9α,13α,14α)-17-Methyl-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate; NIH 4591; d-3-Hydroxy-N-methylmorphinan Tartrate;

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.